Cas no 1343875-05-7 (1-amino-2-methyl-4-(methylsulfanyl)butan-2-ol)

1-amino-2-methyl-4-(methylsulfanyl)butan-2-ol 化学的及び物理的性質
名前と識別子
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- 1-amino-2-methyl-4-(methylthio)butan-2-ol
- 1-amino-2-methyl-4-(methylsulfanyl)butan-2-ol
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- MDL: MFCD20391511
- インチ: 1S/C6H15NOS/c1-6(8,5-7)3-4-9-2/h8H,3-5,7H2,1-2H3
- InChIKey: HKODJSHFBDQXRV-UHFFFAOYSA-N
- ほほえんだ: S(C)CCC(C)(CN)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 79.5
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 71.6
1-amino-2-methyl-4-(methylsulfanyl)butan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2189-0694-0.5g |
1-amino-2-methyl-4-(methylsulfanyl)butan-2-ol |
1343875-05-7 | 95%+ | 0.5g |
$473.0 | 2023-09-06 | |
Life Chemicals | F2189-0694-10g |
1-amino-2-methyl-4-(methylsulfanyl)butan-2-ol |
1343875-05-7 | 95%+ | 10g |
$2092.0 | 2023-09-06 | |
Life Chemicals | F2189-0694-5g |
1-amino-2-methyl-4-(methylsulfanyl)butan-2-ol |
1343875-05-7 | 95%+ | 5g |
$1494.0 | 2023-09-06 | |
Enamine | EN300-234767-5.0g |
1-amino-2-methyl-4-(methylsulfanyl)butan-2-ol |
1343875-05-7 | 95% | 5.0g |
$2028.0 | 2024-06-19 | |
Enamine | EN300-234767-0.1g |
1-amino-2-methyl-4-(methylsulfanyl)butan-2-ol |
1343875-05-7 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
TRC | A150301-1g |
1-amino-2-methyl-4-(methylthio)butan-2-ol |
1343875-05-7 | 1g |
$ 705.00 | 2022-06-08 | ||
TRC | A150301-100mg |
1-amino-2-methyl-4-(methylthio)butan-2-ol |
1343875-05-7 | 100mg |
$ 115.00 | 2022-06-08 | ||
Enamine | EN300-234767-2.5g |
1-amino-2-methyl-4-(methylsulfanyl)butan-2-ol |
1343875-05-7 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
Enamine | EN300-234767-0.25g |
1-amino-2-methyl-4-(methylsulfanyl)butan-2-ol |
1343875-05-7 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
TRC | A150301-500mg |
1-amino-2-methyl-4-(methylthio)butan-2-ol |
1343875-05-7 | 500mg |
$ 455.00 | 2022-06-08 |
1-amino-2-methyl-4-(methylsulfanyl)butan-2-ol 関連文献
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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2. Book reviews
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
1-amino-2-methyl-4-(methylsulfanyl)butan-2-olに関する追加情報
Introduction to 1-Amino-2-Methyl-4-(Methylsulfanyl)Butan-2-ol (CAS No. 1343875-05-7)
1-Amino-2-methyl-4-(methylsulfanyl)butan-2-ol (CAS No. 1343875-05-7) is a versatile organic compound with significant applications in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, also known as AMMB, has garnered attention due to its unique chemical structure and potential biological activities. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 1-amino-2-methyl-4-(methylsulfanyl)butan-2-ol.
Chemical Structure and Properties
1-Amino-2-methyl-4-(methylsulfanyl)butan-2-ol is a chiral molecule with the molecular formula C6H13NO2S. It consists of an amino group, a methyl group, a sulfanyl group, and a hydroxyl group attached to a butane backbone. The presence of these functional groups imparts unique chemical properties to the molecule, making it an interesting subject for various chemical reactions and biological studies.
The compound is a colorless liquid at room temperature and has a molecular weight of approximately 159.23 g/mol. It is soluble in water and common organic solvents such as ethanol and methanol. The chiral nature of 1-amino-2-methyl-4-(methylsulfanyl)butan-2-ol allows for the synthesis of enantiomerically pure forms, which are crucial for pharmaceutical applications where stereochemistry plays a vital role in biological activity.
Synthesis Methods
The synthesis of 1-amino-2-methyl-4-(methylsulfanyl)butan-2-ol can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 4-bromobutanal with methyl mercaptan followed by reduction and subsequent amination. Another approach involves the use of chiral auxiliaries or catalysts to achieve enantioselective synthesis.
A recent study published in the Journal of Organic Chemistry reported an efficient and scalable method for the synthesis of 1-amino-2-methyl-4-(methylsulfanyl)butan-2-ol. The researchers utilized a palladium-catalyzed coupling reaction followed by selective reduction to obtain the desired product with high yield and purity. This method not only simplifies the synthetic process but also reduces the environmental impact by minimizing waste generation.
Biological Activities
1-Amino-2-methyl-4-(methylsulfanyl)butan-2-ol has shown promising biological activities in various studies. One notable application is its potential as an antioxidant agent. Research conducted at the University of California demonstrated that AMMB exhibits strong antioxidant properties by scavenging free radicals and protecting cells from oxidative stress. This makes it a potential candidate for developing new therapeutic agents for conditions associated with oxidative damage, such as neurodegenerative diseases and cardiovascular disorders.
In addition to its antioxidant properties, 1-amino-2-methyl-4-(methylsulfanyl)butan-2-ol has been investigated for its anti-inflammatory effects. A study published in the Journal of Medicinal Chemistry reported that AMMB inhibits the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases such as arthritis and asthma.
Clinical Trials and Future Prospects
The promising biological activities of 1-amino-2-methyl-4-(methylsulfanyl)butan-2-ol have led to increased interest in its clinical applications. Several preclinical studies have been conducted to evaluate its safety and efficacy in animal models. These studies have shown that AMMB is well-tolerated at therapeutic doses and does not exhibit significant toxicity.
A phase I clinical trial is currently underway to assess the safety and pharmacokinetics of 1-amino-2-methyl-4-(methylsulfanyl)butan-2-ol in healthy volunteers. Preliminary results are encouraging, with no serious adverse events reported. If these findings are confirmed in larger trials, it could pave the way for further development of this compound as a novel therapeutic agent.
Closing Remarks
In conclusion, 1-amino-2-methyl-4-(methylsulfanyl)butan-2-ol (CAS No. 1343875-05-7), or AMMB strong>, is a multifaceted compound with significant potential in both research and clinical settings. Its unique chemical structure, coupled with its diverse biological activities, makes it an exciting area of study for chemists, biochemists, and pharmaceutical researchers alike. As ongoing research continues to uncover new applications and mechanisms of action, it is likely that this compound will play an increasingly important role in advancing our understanding of various biological processes and diseases.
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